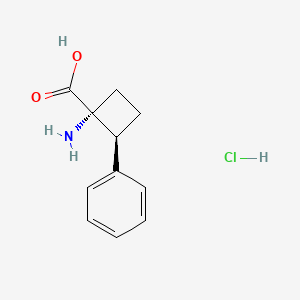![molecular formula C8H6N2O4S2 B11762519 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 3,4-diaminotieno[2,3-b]tiofeno-2,5-dicarboxílico: es un compuesto heterocíclico que presenta un anillo de tiofeno fusionado con una estructura de tieno[2,3-b]tiofeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ácido 3,4-diaminotieno[2,3-b]tiofeno-2,5-dicarboxílico normalmente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común implica la ciclación de derivados adecuados de ácido dicarboxílico con intermediarios de tiofeno en condiciones controladas. La síntesis asistida por microondas también se ha empleado para mejorar la eficiencia de la reacción y el rendimiento .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en entornos industriales para producir el compuesto a escala.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 3,4-diaminotieno[2,3-b]tiofeno-2,5-dicarboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción normalmente implican reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos amino, a menudo utilizando reactivos halogenados.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Reactivos halogenados, a menudo en condiciones básicas o ácidas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química: En química, el ácido 3,4-diaminotieno[2,3-b]tiofeno-2,5-dicarboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología y medicina: El compuesto ha mostrado promesa en química medicinal, particularmente en el desarrollo de agentes anticancerígenos. Sus derivados se han estudiado por su capacidad para inhibir enzimas específicas y vías involucradas en la proliferación de células cancerosas .
Industria: En el sector industrial, este compuesto se utiliza en la producción de materiales avanzados, incluidos los semiconductores orgánicos y los diodos emisores de luz orgánicos (OLED).
Mecanismo De Acción
El mecanismo de acción del ácido 3,4-diaminotieno[2,3-b]tiofeno-2,5-dicarboxílico implica su interacción con objetivos moleculares y vías específicas. En aplicaciones medicinales, puede inhibir enzimas o receptores involucrados en procesos de enfermedades. Por ejemplo, se ha demostrado que sus derivados inhiben el receptor del factor de crecimiento epidérmico (EGFR) en las células cancerosas, lo que lleva a una reducción de la proliferación celular y el crecimiento tumoral .
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido 3,4-dimetiltieno[2,3-b]tiofeno-2,5-dicarboxílico
- Ácido tieno[3,2-b]tiofeno-2,5-dicarboxílico
Singularidad: En comparación con sus contrapartes metiladas o no sustituidas, los grupos amino proporcionan sitios adicionales para la modificación química, lo que mejora su versatilidad en química sintética y ciencia de materiales .
Propiedades
Fórmula molecular |
C8H6N2O4S2 |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H6N2O4S2/c9-2-1-3(10)5(7(13)14)16-8(1)15-4(2)6(11)12/h9-10H2,(H,11,12)(H,13,14) |
Clave InChI |
MNNQTVCIMMUPMB-UHFFFAOYSA-N |
SMILES canónico |
C12=C(SC(=C1N)C(=O)O)SC(=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)

![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)


![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)



![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)



